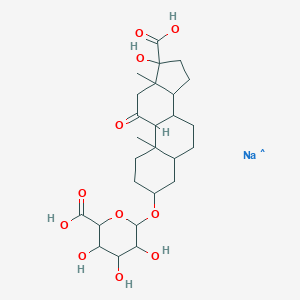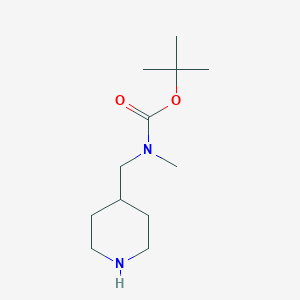
2-Amino-9-fluorenone
Übersicht
Beschreibung
2-Amino-9-fluorenone is used as an active pharmaceutical intermediate .
Synthesis Analysis
Fluorenones, including 2-Amino-9-fluorenone, are synthesized via intramolecular and intermolecular processes . A Perspective on Synthesis and Applications of Fluorenones provides a comprehensive review of the synthesis of fluorenones . Another study reports a simple and efficient synthesis of novel 2-amino-N’-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives .Molecular Structure Analysis
The molecular recognition interaction of β-cyclodextrin (β-CDx) was investigated using 2-amino-9-fluorenone (2AFN) by UV, steady-state fluorescence, and time-resolved fluorescence measurements in aqueous solution at various pH .Chemical Reactions Analysis
A study titled “Direct single-molecule dynamic detection of chemical reactions” discusses the dynamic process of basic chemical reactions at the single-event level using stable graphene-molecule single-molecule junctions . Another study titled “Reduction of 9-Fluorenone Lab Report” suggests that the final compound measured contains an OH (alcohol) functional group .Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-9-fluorenone is C13H9NO and its molecular weight is 195.22 g/mol .Wissenschaftliche Forschungsanwendungen
Electronic Properties in Organic Diodes
2-Amino-9-fluorenone, along with other 9-fluorenone derivatives, has been studied for its role in organic two-layer diodes. These diodes exhibited unique rectification and conduction effects, contributing to the understanding of electron transfer in organic electronic devices (Uehara et al., 1995).
Use in Photocatalytic Reactions
9-Fluorenone, a related compound, serves as a photocatalyst for oxidation reactions under blue light irradiation. This application includes the oxidation of non-activated alcohols and oxygenation of tertiary amines, indicating a potential for late-stage modification of complex molecules (Zhang et al., 2020).
Fluorescent Reagent in Amino Acid Analysis
9-Fluorenone-4-carbonyl chloride, a derivative, has been used as a fluorescent reagent for functionalizing amino acids. This application enhances chromatographic determination and resolution, important in the field of amino acid analysis (Hsien & Chen, 2007).
Role in Polymer Research
Fluorene structures, including 2-Amino-9-fluorenone, play a significant role in polymer research. They are used in photosensitive materials and OLED materials, indicating their importance in material science and electronic applications (Wang Ji-ping, 2011).
Environmental Biodegradation Studies
Fluorene derivatives, including 9-fluorenone, have been analyzed in environmental biodegradation studies, particularly in the context of microbial degradation pathways. This research is crucial for understanding the environmental impact and biodegradation processes of fluorene compounds (Casellas et al., 1997).
Electropolymerization Studies
The electropolymerization of 9-fluorenone has been examined, contributing insights into the formation of polymers with specific electrochemical properties. This research is relevant for the development of new materials with unique electronic attributes (Cihaner et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Fluorenone molecular materials, including 2-Amino-9-fluorenone, are promising for photonic and optoelectronic applications, such as very efficient optical second harmonic (SHG) and terahertz (THz) generation, light-emitting diodes, biomarkers, solar cells, and sensors . The review titled “A Perspective on Synthesis and Applications of Fluorenones” also discusses future directions for fluorenone materials .
Wirkmechanismus
Target of Action
It’s known to affect the respiratory system .
Biochemical Pathways
It’s known that the compound is involved in the degradation of fluorene to phthalate . The FlnB protein exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl, respectively .
Eigenschaften
IUPAC Name |
2-aminofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODITPGMMSNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184943 | |
| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-9-fluorenone | |
CAS RN |
3096-57-9 | |
| Record name | 2-Amino-9H-fluoren-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminofluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3096-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminofluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



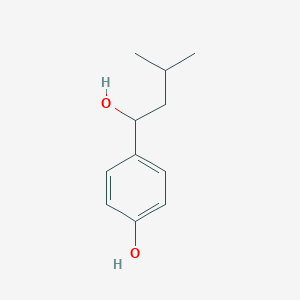

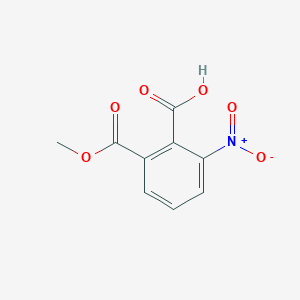
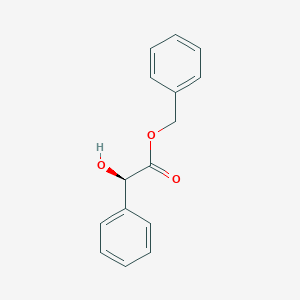

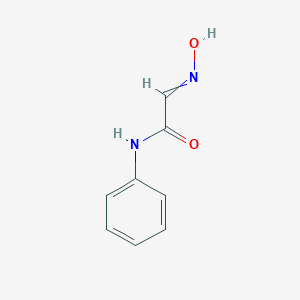
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
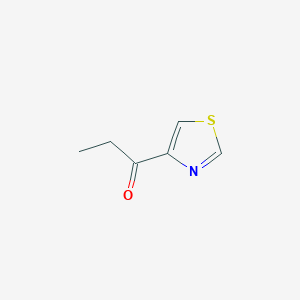
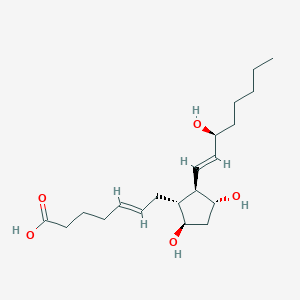
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

